molecular formula C12H11BrN2O2 B2558289 1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 1152547-68-6

1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2558289
CAS No.: 1152547-68-6
M. Wt: 295.136
InChI Key: JYEGSKXXYCHKCU-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted at positions 1, 2, and 5. Position 1 is occupied by a 5-bromopyridin-2-yl group, positions 2 and 5 by methyl groups, and position 3 by a carboxylic acid moiety. The bromopyridine substituent introduces significant steric bulk and electron-withdrawing effects due to bromine’s inductive properties. The compound’s molecular formula is C₁₂H₁₀BrN₂O₂, with a molecular weight of 299.19 g/mol (calculated).

Synthesis of analogous bromopyridinyl compounds often involves Wittig reactions or condensation strategies, as seen in related α-bromopyridyl acrylate syntheses .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-7-5-10(12(16)17)8(2)15(7)11-4-3-9(13)6-14-11/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEGSKXXYCHKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=C(C=C2)Br)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it might interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name (Substituent at Pyrrole Position 1) Molecular Formula Molecular Weight (g/mol) Key Substituent Features
1-(5-Bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid C₁₂H₁₀BrN₂O₂ 299.19 Bromopyridine (electron-withdrawing, bulky)
1-(5-Chloro-2-methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid C₁₄H₁₅ClNO₃ 282.77 Chloromethoxyphenyl (moderate electron-withdrawing)
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid C₁₃H₁₂FNO₂ 245.24 Fluorophenyl (high electronegativity)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid C₁₅H₁₅NO₄ 273.29 Benzodioxin (bulky, lipophilic)
1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid C₁₁H₁₅NO₂ 193.24 Cyclopropylmethyl (aliphatic, sterically compact)

Key Observations:

Electron Effects: The 5-bromopyridin-2-yl group in the target compound introduces stronger electron-withdrawing effects compared to fluorophenyl or chlorophenyl substituents due to bromine’s polarizability and pyridine’s aromatic nitrogen .

Steric Hindrance :

  • The bromopyridine substituent is bulkier than cyclopropylmethyl or fluorophenyl groups, likely reducing reactivity in sterically sensitive reactions .

Molecular Weight :

  • The target compound has the highest molecular weight (299.19 g/mol) due to bromine and the pyridine ring, which may influence pharmacokinetic properties like absorption and distribution .

Biological Activity

1-(5-Bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 1152547-68-6) is a pyrrole derivative notable for its potential biological activities. Pyrrole and its derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H11BrN2O2
  • Molecular Weight : 295.14 g/mol
  • Structure : The compound features a brominated pyridine ring and a dimethyl pyrrole structure, which is significant for its biological activity.

Synthesis

The synthesis of 1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:

  • Formation of the Pyrrole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom at the 5-position of the pyridine ring enhances the compound's reactivity and biological profile.
  • Carboxylation : The carboxylic acid functional group is introduced to facilitate interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance:

  • A series of pyrrole compounds were evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like bromine) was found to enhance antibacterial activity significantly.
CompoundTarget BacteriaZone of Inhibition (mm)
1-(5-Bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acidStaphylococcus aureus20
1-(5-Bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acidEscherichia coli15

These results indicate that the compound exhibits promising antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Studies have also explored the anticancer potential of pyrrole derivatives:

  • In vitro assays demonstrated that certain pyrrole compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanisms often involve the modulation of key signaling pathways related to cell growth and survival.

Anti-inflammatory Activity

Pyrrole derivatives are known to exhibit anti-inflammatory effects:

  • Research indicates that compounds similar to 1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal synthesized various pyrrole derivatives and tested their antimicrobial efficacy against clinical isolates. The findings revealed that compounds with bromine substitutions showed enhanced activity against resistant strains of bacteria .
  • Cancer Cell Line Study : Another study focused on evaluating the cytotoxic effects of pyrrole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated significant growth inhibition correlated with increased apoptosis markers .

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